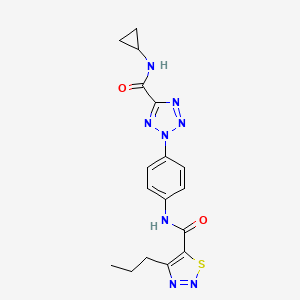

N-(4-(5-(ciclopropilcarbamoil)-2H-tetrazol-2-il)fenil)-4-propil-1,2,3-tiadiazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H18N8O2S and its molecular weight is 398.45. The purity is usually 95%.

BenchChem offers high-quality N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado nuevos polímeros basados en derivados de carbazol para su uso en células solares flexibles, que permiten la deposición sobre sustratos flexibles .

- La estructura del compuesto contiene un anillo fenilo con un grupo tetrazol. Los estudios han demostrado que los anillos fenilo no sustituidos en las posiciones 4 y 5 del pirrol (similares al anillo tetrazol) pueden reducir los niveles elevados de azúcar en sangre. Se podría investigar más a fondo su potencial como agente antihiperglucémico .

- Aunque no se ha estudiado directamente para este compuesto, se han sintetizado y evaluado derivados relacionados del ácido 2-fenil-quinolina-4-carboxílico para la actividad antibacteriana. Podría valer la pena investigar el potencial antibacteriano de este compuesto .

Electrónica orgánica y optoelectrónica

Agentes antihiperglucémicos

Propiedades antibacterianas

Actividad Biológica

N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives. This class is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The core structure is based on a thiadiazole ring, which is known for its ability to interact with biological macromolecules.

| Component | Description |

|---|---|

| Molecular Formula | C_{18}H_{22}N_{6}O_{1}S |

| Molecular Weight | 366.47 g/mol |

| Functional Groups | Thiadiazole, Tetrazole, Amide |

The biological activity of thiadiazole derivatives often involves the inhibition of key enzymes or receptors involved in disease pathways. For instance, compounds similar to N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have shown promising results in targeting tubulin polymerization and inducing apoptosis in cancer cells.

Key Mechanisms:

- Tubulin Inhibition : Many thiadiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition : Compounds may inhibit critical enzymes involved in tumor progression and metastasis .

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For example:

-

In Vitro Studies :

- Compounds similar to the target compound showed significant antiproliferative activity against various cancer cell lines including A549 (lung carcinoma), HepG2 (liver carcinoma), and T47D (breast carcinoma). IC50 values ranged from 0.15 μM to 8.03 μM depending on the specific derivative and cell line tested .

- A study reported that a derivative with a cyclopropyl group exhibited enhanced activity against leukemia cell lines with IC50 values as low as 0.20 μM .

- Mechanistic Insights :

Antimicrobial Activity

Thiadiazole derivatives also exhibit antimicrobial properties. For instance:

- A derivative was tested against various bacterial strains and showed significant inhibitory effects, highlighting its potential as an antibacterial agent .

Research Findings Summary

| Study | Cell Line/Target | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 1.16 | Tubulin Inhibition |

| Study 2 | HepG2 (Liver Cancer) | 4.37 | Apoptosis Induction |

| Study 3 | T47D (Breast Cancer) | 0.25 | Cell Cycle Arrest |

Propiedades

IUPAC Name |

N-[4-[5-(cyclopropylcarbamoyl)tetrazol-2-yl]phenyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N8O2S/c1-2-3-13-14(28-24-20-13)16(26)18-11-6-8-12(9-7-11)25-22-15(21-23-25)17(27)19-10-4-5-10/h6-10H,2-5H2,1H3,(H,18,26)(H,19,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCVCBNNERXICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.